Cas no 32721-06-5 (2-(6-Bromonaphthalen-2-yl)acetic acid)

2-(6-Bromonaphthalen-2-yl)acetic acid is a brominated naphthalene derivative featuring a carboxylic acid functional group, making it a versatile intermediate in organic synthesis. Its structure combines the aromatic properties of the naphthalene core with the reactivity of both the bromo and acetic acid substituents, enabling applications in cross-coupling reactions, pharmaceutical research, and material science. The bromine atom at the 6-position facilitates further functionalization via metal-catalyzed coupling, while the acetic acid moiety allows for conjugation or derivatization. This compound is particularly valuable for constructing complex molecules due to its stability and well-defined reactivity profile. High purity and consistent quality ensure reliable performance in demanding synthetic workflows.
2-(6-Bromonaphthalen-2-yl)acetic acid structure
32721-06-5 structure
Product Name:2-(6-Bromonaphthalen-2-yl)acetic acid
CAS No:32721-06-5
MF:C12H9BrO2
MW:265.102662801743
MDL:MFCD11110483
CID:1033084
PubChem ID:25196165
Update Time:2025-05-21

2-(6-Bromonaphthalen-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(6-Bromonaphthalen-2-yl)acetic acid
    • 2-(6-Bromophthalen-2-yl)acetic acid
    • (6-Brom-[2]naphthyl)-essigsaeure
    • (6-bromo-[2]naphthyl)-acetic acid
    • (6-bromo-2-naphthyl)acetic acid
    • AK120004
    • KB-223473
    • SureCN1639592
    • 6-Bromo-2-naphthaleneacetic acid
    • DTXSID80649037
    • SCHEMBL1639592
    • F79741
    • 32721-06-5
    • 2-(6-Bromonaphthalen-2-yl)aceticacid
    • (6-Bromonaphthalen-2-yl)acetic acid
    • CS-0332999
    • DB-107966
    • AMY19148
    • MDL: MFCD11110483
    • Inchi: 1S/C12H9BrO2/c13-11-4-3-9-5-8(6-12(14)15)1-2-10(9)7-11/h1-5,7H,6H2,(H,14,15)
    • InChI Key: NGDBDFPLVIBCEU-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C=C(CC(=O)O)C=CC=2C=1

Computed Properties

  • Exact Mass: 263.97859g/mol
  • Monoisotopic Mass: 263.97859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 37.3Ų

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2-(6-Bromonaphthalen-2-yl)acetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:32721-06-5)2-(6-Bromonaphthalen-2-yl)acetic acid
Order Number:A850805
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:33
Price ($):652.0
Email:sales@amadischem.com

Additional information on 2-(6-Bromonaphthalen-2-yl)acetic acid

Introduction to 2-(6-Bromonaphthalen-2-yl)acetic Acid (CAS No. 32721-06-5)

2-(6-Bromonaphthalen-2-yl)acetic acid, a compound with the chemical formula C₁₃H₉BrO₂ and CAS number 32721-06-5, is a significant molecule in the field of pharmaceutical and chemical research. This compound has garnered attention due to its versatile applications and structural properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The< strong>naphthalene core in the molecular structure of 2-(6-Bromonaphthalen-2-yl)acetic acid contributes to its unique chemical behavior, making it a useful scaffold for further functionalization. The presence of a< strong>bromine substituent at the 6-position enhances its reactivity, allowing for various coupling reactions such as Suzuki-Miyaura cross-coupling, which is widely used in organic synthesis. This property has made it a popular choice for researchers aiming to develop novel heterocyclic compounds.

In recent years, there has been a growing interest in the development of new therapeutic agents derived from< strong>naphthalene derivatives. The< strong>acetic acid moiety in 2-(6-Bromonaphthalen-2-yl)acetic acid provides a carboxylic acid functional group, which can be further modified to introduce additional pharmacophores. This flexibility has led to its use in the synthesis of potential drug candidates targeting various diseases, including cancer and inflammatory disorders.

One of the most compelling aspects of 2-(6-Bromonaphthalen-2-yl)acetic acid is its role in medicinal chemistry. Researchers have leveraged its structural features to develop molecules with enhanced binding affinity and selectivity. For instance, studies have shown that derivatives of this compound exhibit promising activity against enzymes involved in cancer progression. The< strong>bromine atom serves as a handle for further chemical manipulation, enabling the creation of complex molecular architectures that can interact with biological targets more effectively.

The pharmaceutical industry has also been exploring the use of 2-(6-Bromonaphthalen-2-yl)acetic acid in the development of anti-inflammatory agents. Its ability to modulate key signaling pathways has been investigated in preclinical studies, suggesting potential therapeutic benefits. The< strong>naphthalene ring, known for its stability and hydrophobicity, provides an ideal platform for designing molecules that can penetrate biological membranes and reach their targets efficiently.

Furthermore, the compound's< strong>acetic acid group allows for easy derivatization into esters or amides, which are common functional groups in drug design. These modifications can enhance solubility, bioavailability, and metabolic stability, making 2-(6-Bromonaphthalen-2-yl)acetic acid a valuable building block for drug discovery programs.

In academic research, 2-(6-Bromonaphthalen-2-yl)acetic acid has been employed in various synthetic methodologies. Its reactivity as a brominated aromatic compound makes it suitable for palladium-catalyzed reactions, including Heck coupling and Buchwald-Hartwig amination. These reactions are crucial for constructing complex organic molecules with diverse applications in pharmaceuticals and materials science.

The compound's versatility extends to its role in material science as well. Researchers have utilized 2-(6-Bromonaphthalen-2-yl)acetic acid to develop novel polymers and coatings with enhanced properties. The< strong>naphthalene core contributes to thermal stability and mechanical strength, while the< strong>bromine substituent allows for further functionalization through cross-linking reactions.

In conclusion, 2-(6-Bromonaphthalen-2-yl)acetic acid (CAS No. 32721-06-5) is a multifunctional compound with significant applications in pharmaceutical research and material science. Its unique structural features, including the< strong>naphthalene ring,< strong>bromine substituent, and< strong>acetic acid moiety, make it a valuable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, its importance in scientific innovation is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:32721-06-5)2-(6-Bromonaphthalen-2-yl)acetic acid
A850805
Purity:99%
Quantity:1g
Price ($):652.0
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